molecular formula C11H8BrFN2O B8775036 10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No. B8775036
M. Wt: 283.10 g/mol
InChI Key: FWGYQTRNKBRGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

10-bromo-9-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

InChI

InChI=1S/C11H8BrFN2O/c12-8-5-7-10(6-9(8)13)16-4-3-15-2-1-14-11(7)15/h1-2,5-6H,3-4H2

InChI Key

FWGYQTRNKBRGRC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C3=NC=CN31)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol (755 g, 2.94 mol, 1.00 equiv) in N,N-dimethylformamide (7.5 L), Cs2CO3 (3350 g, 10.28 mol, 3.50 equiv), followed by the addition of 1,2-dibromoethane (2208 g, 11.75 mol, 4.00 equiv). The resulting solution was stirred overnight at 80° C. To this was added 1,2-dibromoethane (200 g). The resulting solution was stirred at 80° C. for 5.5 h. This reaction was repeated for 2 times. The reaction mixture was cooled to room temperature and diluted with 20 L of ice/water. The solids were collected by filtration, washed with 2×4 L of water and dried to afford 1870 g (crude) of 9-Bromo-8-fluoro-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene as a gray solid.
Quantity
755 g
Type
reactant
Reaction Step One
Quantity
3350 g
Type
reactant
Reaction Step Two
Quantity
2208 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
7.5 L
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
20 L
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.